molecular formula C16H11N B1328763 11H-Benzo[a]carbazole CAS No. 239-01-0

11H-Benzo[a]carbazole

Cat. No. B1328763
CAS RN: 239-01-0
M. Wt: 217.26 g/mol
InChI Key: MYKQKWIPLZEVOW-UHFFFAOYSA-N
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Description

11H-Benzo[a]carbazole is a compound that has been the subject of various studies due to its potential applications in fields such as organic electronics, photoreceptors, and medicinal chemistry. The compound is characterized by a fused polycyclic structure that consists of a benzene ring joined to a carbazole moiety. This structure is of interest due to its electronic properties and its potential utility in the development of new materials and pharmaceuticals .

Synthesis Analysis

The synthesis of 11H-benzo[a]carbazoles has been achieved through various methods. One approach involves a transition-metal-controlled synthesis using Pd(OAc)2 or [Cp*RhCl2]2 as catalysts to promote sequential intermolecular/intramolecular cross-dehydrogenative coupling from 2-phenylindoles . Another method reported is the copper-catalyzed α-C-arylation of ketones, which provides a simple and efficient pathway to synthesize substituted 11H-benzo[a]carbazoles . Additionally, photocyclisation of styrylindoles has been used to obtain 11H-benzo[a]carbazole and its methyl derivatives .

Molecular Structure Analysis

The molecular structure of 11H-benzo[a]carbazole derivatives has been elucidated using nuclear magnetic resonance (NMR) spectral analysis. This technique, along with molecular modeling, has provided insights into the conformational properties of these molecules, which is valuable for synthetic chemists aiming to develop new derivatives with specific activities . The crystal structure of a derivative, 2-nitro-5,6-dihydro-11H-benzo[a]carbazole, has also been determined, revealing that the carbazole skeleton and the benzene ring are coplanar, and the molecules form centrosymmetric dimers through N-H…O hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of 11H-benzo[a]carbazole derivatives has been explored in the context of synthesizing anilide couplers and azo pigments. A two-step synthesis involving the conversion of 2-hydroxy-11H-benzo(a)carbazole-3-carboxylic acid to its phenyl ester, followed by condensation with an aniline derivative, has been reported to yield high-purity anilides suitable for photoreceptor-grade applications . Furthermore, the synthesis of new 5H-benzo(b)carbazole-6,11-dione derivatives has been accomplished, which exhibit 'off-on-off' fluorescent switching properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 11H-benzo[a]carbazole derivatives have been investigated to understand their potential applications. Theoretical studies on the chemical and biochemical activities of 5,6-dihydro-11H-benzo[a]carbazole and its derivatives have been performed, providing insights into various quantum chemical descriptors such as global hardness, chemical potential, electrophilicity index, and dipole moment. These studies help predict the biochemical activity of the compounds and their effectiveness as electron-withdrawing or electron-donating substituents .

Relevant Case Studies

Several case studies highlight the potential of 11H-benzo[a]carbazole derivatives in medicinal chemistry. For instance, a series of 11H-benzo[a]carbazole-5-carboxamide derivatives have been synthesized and evaluated for their antitumor activity against human cancer cell lines, with some compounds showing potent activities. One compound, in particular, demonstrated remarkable in vitro and in vivo anticancer activity, comparable to that of known antitumor agents . These studies underscore the significance of 11H-benzo[a]carbazole derivatives in the development of new therapeutic agents.

Scientific Research Applications

Application

11H-Benzo[a]carbazole is used in the synthesis of benzo[a]carbazole derivatives .

Method of Application

The synthesis involves an intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst . The reaction parameters investigated include reaction temperature, reaction time, solvent volume, and the amount of AC-SO3H .

Results

The results indicate that when the temperature increases, the product also increases, but this process increases slowly and achieves high results at 240 °C with 30% . The highest efficiency was achieved when using 6 mg of AC-SO3H with 73% .

Environmental Science

Application

11H-Benzo[a]carbazole is studied as a potential source indicator in environmental samples .

Method of Application

The study was designed to identify and explore the potential of nitrogen heterocyclic PACs (NPACs) as source indicators in snowpack, lake sediment .

Results

The specific results of this study are not provided in the source .

Spectroscopy

Application

11H-Benzo[a]carbazole is used in spectroscopic studies .

Method of Application

The compound’s IR Spectrum, Mass spectrum (electron ionization), UV/Visible spectrum, and Gas Chromatography are studied .

Results

The specific results of these spectroscopic studies are not provided in the source .

Chemical Industry

Application

11H-Benzo[a]carbazole is used in the chemical industry .

Method of Application

The compound’s molecular weight, formula, and structure are studied .

Results

The molecular weight of 11H-Benzo[a]carbazole is 217.2652 and its formula is C16H11N .

Geochemical Analysis

Application

11H-Benzo[a]carbazole is used in geochemical analysis .

Method of Application

The compound’s influence on carbazole distributions in coal source rocks during compaction pyrolysis experiments is studied .

Results

The experimental results showed that thermal maturity controls the generation of a large amount of carbazole compounds in coal rocks . With the increasing maturity, the content of carbazole compounds showed a trend of first increasing and then decreasing .

Optoelectronic Applications

Application

11H-Benzo[a]carbazole is used in optoelectronic applications .

Method of Application

The compound’s properties are studied for its potential use in nanodevices, rechargeable batteries, and electrochemical transistors .

Results

The pysico-chemical characteristics of the polymers, revamped by employing substituents at various positions and synthetic methods, leading to the generation of highly efficient materials for a wide range of optoelectronic applications .

properties

IUPAC Name

11H-benzo[a]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-16(12)14/h1-10,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKQKWIPLZEVOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2NC4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80946694
Record name 11H-Benzo[a]carbazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11H-Benzo[a]carbazole

CAS RN

239-01-0, 67526-84-5
Record name Benzo[a]carbazole
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Record name Benzo(a)carbazole
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Record name Benzocarbazole
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Record name 11H-Benzo[a]carbazole
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Record name 11H-Benzo[a]carbazole
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Record name 11H-Benzo[a]carbazole
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Record name Benzo[a]carbazole
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Record name BENZO(A)CARBAZOLE
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Synthesis routes and methods

Procedure details

1,2-benzo-3,4-dihydrocarbazole synthesized from phenylhydrazine and α-tetralone according to the method of J. Am. Chem. Soc., 69, 2910 (1947) was dehydrogenized with palladiumcarbon to obtain 1,2-benzocarbazole.
[Compound]
Name
1,2-benzo-3,4-dihydrocarbazole
Quantity
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reactant
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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Name
palladiumcarbon
Quantity
0 (± 1) mol
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catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
205
Citations
YQ Wang, XH Li, Q He, Y Chen, YY Xie, J Ding… - European journal of …, 2011 - Elsevier
A series of novel 11H-benzo[a]carbazole-5-carboxamide derivatives were designed, synthesized and evaluated for their antitumor activity against human cancer A549 and HCT-116 …
Number of citations: 60 www.sciencedirect.com
RJ Olsen, OW Cummings - Journal of Heterocyclic Chemistry, 1981 - Wiley Online Library
11H‐Benzo[a]carbazole was prepared from 5‐acetamido‐1,2,3,4‐tetrahydronaphthalene in four steps. A Goldberg arylation followed by hydrolysis afforded N‐phenyl‐1,2,3,4‐tetrahydro…
Number of citations: 8 onlinelibrary.wiley.com
JM Otero, JC Barcia, CO Salas, P Thomas, JC Estévez… - Tetrahedron, 2012 - Elsevier
A strategy for the synthesis of the novel (6bR,7R,8S,9S,10S,10aR)-8-(benzyloxy)-7,9,10-trihydroxy-6b,7,8,9,10,10a-hexahydro-11H-benzo[a]carbazole-5,6-dione is reported. The key …
Number of citations: 16 www.sciencedirect.com
F Dufour, G Kirsch - Synlett, 2006 - thieme-connect.com
Thieme E-Journals - Synlett / Full Text DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNLETT Full-text search Full-text search Author …
Number of citations: 24 www.thieme-connect.com
JJ Kulagowski, CJ Moody, CW Rees - Journal of the Chemical Society …, 1985 - pubs.rsc.org
The benzo derivatives (3) and (4) of 4a-methyl-4aH-carbazole are isolable compounds. The 6a-methyl-6aH-benzo[a]carbazoles (3a and b) are formed by photolysis of the …
Number of citations: 30 pubs.rsc.org
T HÖKELEK, Y ERGÜN - … Sciences: X-ray Structure Analysis Online, 2008 - jstage.jst.go.jp
The title compound, C16H12N2O2, consists of a nitro benzoato group fused to the a-face of the carbazole skeleton, in which the planar carbazole skeleton and benzene ring are also …
Number of citations: 2 www.jstage.jst.go.jp
KY Law, IW Tarnawskyj, FC Bailey - Dyes and pigments, 1993 - Elsevier
A facile, two-step synthesis for anilide couplers of 2-hydroxy-11H-benzo(a) carbazole-3-carboxylic acid, by first converting the acid to its phenyl ester and then condensing the phenyl …
Number of citations: 2 www.sciencedirect.com
Y Ergün, C Gündoğdu, B Tercan, E Ermiş… - … Section E: Structure …, 2010 - scripts.iucr.org
The title compound, C21H21NO, consists of a carbazole skeleton with a methoxybenzene ring fused to the carbazole, and a butyl group attached to the carbazole N atom. The …
Number of citations: 1 scripts.iucr.org
J You, W Zhao, L Liu, X Zhao, Y Suo, H Wang, Y Li… - Talanta, 2007 - Elsevier
A pre-column derivatization method for the sensitive determination of amines using a labeling reagent 2-(11H-benzo[a]-carbazol-11-yl) ethyl chloroformate (BCEC-Cl) followed by high-…
Number of citations: 29 www.sciencedirect.com
Y Tao, F Zhang, CY Tang, XY Wu… - Asian Journal of Organic …, 2014 - Wiley Online Library
A concise and direct synthetic strategy for the construction of benzo[a]carbazole‐5‐carboxylates has been disclosed via the Diels–Alder reaction of arynes and 3‐alkenylindoles. The …
Number of citations: 51 onlinelibrary.wiley.com

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